N-benzyl-N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
- The compound’s structure includes a benzyl group (C₆H₅CH₂-) and a methyl group (CH₃-) attached to the pyrazolo[3,4-d]pyrimidine core.
- It exhibits interesting pharmacological properties due to its unique structure.
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine ring system.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-methylbenzylamine with 3,4-diaminopyrazole under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Industrial Production: While no specific industrial production methods are widely reported, research laboratories can synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound’s benzyl group is susceptible to various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: Investigating its interactions with cellular targets and pathways.
Materials Science:
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific receptors or enzymes.
- Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrazolo[3,4-d]pyrimidines or benzyl-substituted compounds.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this compound’s detailed properties and applications may evolve as research progresses.
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-15-8-10-17(11-9-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3 |
InChI Key |
UGDSHIVTAZKDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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